4,6-Dibromobenzo[d]thiazol-2-amine
CAS No.: 16582-60-8
Cat. No.: VC21019790
Molecular Formula: C7H4Br2N2S
Molecular Weight: 308 g/mol
* For research use only. Not for human or veterinary use.
![4,6-Dibromobenzo[d]thiazol-2-amine - 16582-60-8](/images/no_structure.jpg)
Specification
CAS No. | 16582-60-8 |
---|---|
Molecular Formula | C7H4Br2N2S |
Molecular Weight | 308 g/mol |
IUPAC Name | 4,6-dibromo-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) |
Standard InChI Key | IFLYILJDRUYPJA-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C2=C1SC(=N2)N)Br)Br |
Canonical SMILES | C1=C(C=C(C2=C1SC(=N2)N)Br)Br |
Introduction
Chemical Structure and Properties
Molecular Identification
4,6-Dibromobenzo[d]thiazol-2-amine, also known as 4,6-dibromo-1,3-benzothiazol-2-amine, is a benzothiazole derivative with the molecular formula C₇H₄Br₂N₂S and a molecular weight of approximately 308.00 g/mol. The compound is registered with CAS Number 16582-60-8.
The chemical structure features a benzothiazole core with two bromine atoms at positions 4 and 6 and an amino group at position 2. This arrangement creates a molecularly unique compound with distinctive chemical and biological properties.
Physical and Chemical Characteristics
The presence of bromine atoms in the structure enhances the compound's reactivity compared to other benzothiazole derivatives. These structural features contribute to its biological activity profile and chemical behavior.
Property | Value |
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Molecular Formula | C₇H₄Br₂N₂S |
Molecular Weight | 308.00 g/mol |
CAS Number | 16582-60-8 |
IUPAC Name | 4,6-dibromo-1,3-benzothiazol-2-amine |
SMILES Notation | C1=C(C=C(C2=C1SC(=N2)N)Br)Br |
The compound's chemical structure contributes to its stability under normal laboratory conditions, though specific stability parameters in various solvents and environmental conditions may vary based on experimental settings.
Synthesis Methods
General Synthetic Routes
The synthesis of 4,6-Dibromobenzo[d]thiazol-2-amine typically involves the bromination of benzo[d]thiazol-2-amine. The reaction generally requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent, often acetic acid or chloroform.
The process usually follows these steps:
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Preparation of the starting material (benzo[d]thiazol-2-amine)
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Bromination reaction using appropriate reagents
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Purification of the final product
Chemical Reactions
Types of Reactions
4,6-Dibromobenzo[d]thiazol-2-amine can participate in various chemical reactions due to its reactive functional groups:
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Nucleophilic Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
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Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction can affect the bromine atoms or other functional groups.
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Coupling Reactions: The brominated positions make the compound suitable for various coupling reactions, including Suzuki, Stille, and Sonogashira couplings.
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Reactions involving the amino group: The 2-amino position can participate in acylation, alkylation, and other transformations.
Reaction Conditions and Reagents
For nucleophilic substitution reactions, typical reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMSO. Oxidation reactions may employ reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). For reduction reactions, common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The search results indicate that benzothiazole derivatives can participate in NHC-catalyzed reactions. For example, the synthesis of N-(Benzothiazol-2-yl)amide derivatives involves a triazolium salt as a catalyst, an oxidant, and a base such as Cs₂CO₃ in dichloromethane as the solvent .
Biological Activities
Antimicrobial Properties
4,6-Dibromobenzo[d]thiazol-2-amine exhibits antimicrobial activity against various pathogens. Its mechanism of action involves interaction with microbial cell membranes, disrupting their integrity and function.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 16 μg/mL |
Candida albicans | 64 μg/mL |
These values suggest that the compound has potential as a broad-spectrum antimicrobial agent, with particularly good activity against Gram-negative bacteria like E. coli.
Antitumor Activity
The compound has demonstrated antitumor properties through multiple mechanisms:
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Inhibition of tumor cell proliferation
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Induction of apoptosis
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Cell cycle arrest
These mechanisms collectively contribute to its potential as an anticancer agent. The bromine substituents likely play a significant role in enhancing these biological activities compared to the unsubstituted benzothiazole core.
Anti-inflammatory Effects
4,6-Dibromobenzo[d]thiazol-2-amine has shown anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes that are central to inflammatory responses. This activity suggests potential applications in treating inflammatory conditions.
Research Applications
Chemistry Applications
In chemistry, 4,6-Dibromobenzo[d]thiazol-2-amine serves as a valuable building block for the synthesis of more complex molecules. The bromine atoms provide reaction sites for various transformations, making it useful in developing novel chemical entities with potential applications in materials science and pharmaceutical development.
Medicinal Chemistry
The compound's biological activities make it an interesting lead structure in medicinal chemistry. Researchers can modify the structure to develop derivatives with enhanced biological properties or reduced toxicity. The search results indicate ongoing interest in benzothiazole derivatives for their therapeutic potential .
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of 4,6-Dibromobenzo[d]thiazol-2-amine exist, primarily differing in the substituents at positions 4 and 6:
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2-Amino-4,6-dichlorobenzothiazole
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2-Amino-4,6-difluorobenzothiazole
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2-Amino-4,6-diiodobenzothiazole
These compounds share the benzothiazole core structure but vary in their halogen substituents.
Comparative Properties
The bromine atoms in 4,6-Dibromobenzo[d]thiazol-2-amine impart distinct chemical properties compared to its analogs. Specifically, the compound shows higher reactivity in substitution reactions compared to its chloro and fluoro analogs, while being less reactive than the iodo analog.
The size and electronegativity of the bromine atoms also influence the compound's biological activity profile, potentially enhancing certain activities compared to the other halogenated derivatives. These differences make 4,6-Dibromobenzo[d]thiazol-2-amine uniquely valuable for specific research applications.
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